molecular formula C15H23N3O3 B2816553 Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate CAS No. 2059084-78-3

Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Cat. No. B2816553
CAS RN: 2059084-78-3
M. Wt: 293.367
InChI Key: HCNYJRPOPQRJNX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate, also known as TBOA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of piperidine carboxylates and has been studied for its potential application in various fields, including neuroscience and pharmacology.

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate and its analogs have been synthesized and characterized for various scientific purposes. For instance, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was conducted, highlighting the molecular structure and crystallization in a monoclinic crystal system. This study contributes to understanding the physical and chemical properties of such compounds (Sanjeevarayappa et al., 2015).

Biological Activities

Research has focused on evaluating the biological activities of compounds containing the 1,2,4-oxadiazole ring. For example, novel bioactive 1,2,4-oxadiazole natural product analogs were synthesized and tested for antitumor activity, demonstrating significant potential in cancer treatment (Maftei et al., 2013).

Antimicrobial Properties

Some studies have explored the antimicrobial properties of related compounds. A compound similar in structure exhibited moderate antibacterial and anthelmintic activity, suggesting its potential use in developing new antimicrobial agents (Sanjeevarayappa et al., 2015).

Metabolic Studies

The metabolic fate of related compounds has been studied, like the enzymatic C-demethylation of 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone in rat liver microsomes. This type of research is crucial for understanding how these compounds are processed in biological systems (Yoo et al., 2008).

Structural Analyses

Extensive structural analyses have been conducted on similar compounds. For instance, the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were performed. Such studies provide insights into the molecular interactions and stability of these compounds (Kumara et al., 2017).

Photophysical Properties

Research has also focused on the photophysical properties of related compounds. The study of Cu(I) complexes with different substituents in the N∧N ligand, including tert-butyl-1,3,4-oxadiazole moieties, provided valuable information on how structural variations can impact emission wavelengths (Zhang et al., 2010).

properties

IUPAC Name

tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)20-14(19)18-8-4-5-11(9-18)13-16-12(17-21-13)10-6-7-10/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNYJRPOPQRJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

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